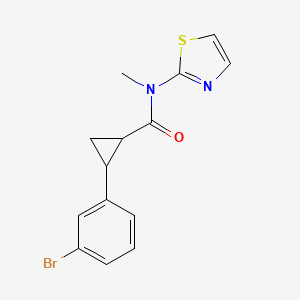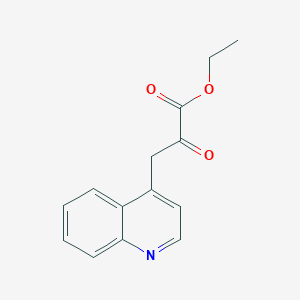
(1S,2R,3S)-3-aminocyclopentane-1,2-diol
Übersicht
Beschreibung
(1S,2R,3S)-3-aminocyclopentane-1,2-diol is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a cyclopentane ring with an amino group and two hydroxyl groups attached, making it a versatile building block for various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-3-aminocyclopentane-1,2-diol typically involves the use of chiral sources and asymmetric cycloaddition reactions. One common method includes the use of an N-acyl hydroxylamine compound as a chiral inducer, which undergoes an asymmetric cycloaddition reaction with cyclopentadiene to construct the two chiral centers of the target product . The N-acyl hydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, which contribute to high atom economy and low production costs. The stereoselectivity of the process ensures that the product has high optical purity and stable quality, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,3S)-3-aminocyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while substitution reactions can produce a wide range of amides and esters.
Wissenschaftliche Forschungsanwendungen
(1S,2R,3S)-3-aminocyclopentane-1,2-diol has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and peptidomimetics.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for various biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (1S,2R,3S)-3-aminocyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The compound’s structure allows it to fit into enzyme active sites, where it can either mimic natural substrates or block the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-aminocyclopentanecarboxylic acid: This compound has a similar cyclopentane ring structure but with a carboxylic acid group instead of hydroxyl groups.
(1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid: Another similar compound with a methyl group attached to the cyclopentane ring.
Uniqueness
The uniqueness of (1S,2R,3S)-3-aminocyclopentane-1,2-diol lies in its specific arrangement of functional groups, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(1S,2R,3S)-3-aminocyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOEJULKZXSPK-VAYJURFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@H]1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3230872.png)










